molecular formula C16H21NO6 B1326015 Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate CAS No. 898758-95-7

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Cat. No.: B1326015
CAS No.: 898758-95-7
M. Wt: 323.34 g/mol
InChI Key: KBPZCNKTTQSXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the nitration of the precursor compound followed by esterification under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: 7-(4-methoxy-3-aminophenyl)-7-oxoheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.

Scientific Research Applications

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.

Comparison with Similar Compounds

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate can be compared with similar compounds such as:

    4-Methoxy-3-nitroacetophenone: This compound shares the methoxy and nitro groups but differs in its overall structure and applications.

    Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another compound with similar functional groups but different reactivity and uses.

Biological Activity

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H17N2O5
  • Molecular Weight : 303.31 g/mol
  • CAS Number : 898758-95-7

This compound features a nitrophenyl group which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are often overexpressed in cancer cells. By inhibiting HDAC activity, these compounds can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against prostate cancer cell lines (PC3) when tested alongside standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial pathogens.

  • Research Findings :
    • Compounds with similar nitrophenyl structures have been reported to possess broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings indicate that this compound could also exhibit similar effects .
  • Mechanism :
    • The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in PC3 cells
AntimicrobialBroad-spectrum activity against pathogens
HDAC InhibitionPotential activation of tumor suppressor genes

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are required to evaluate its safety in vivo.

  • Toxicological Studies :
    • Toxicological data suggest that compounds with similar structures can exhibit varying degrees of toxicity depending on dosage and exposure routes. Comprehensive toxicological evaluations will be necessary to establish safe usage parameters for this compound .

Properties

IUPAC Name

ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPZCNKTTQSXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645843
Record name Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-95-7
Record name Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.